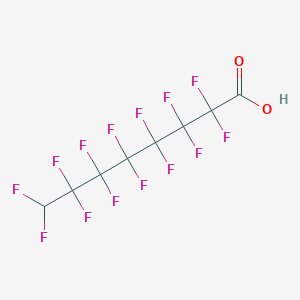

8H-Perfluorooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBAYKKLSQLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC6F12COOH, C8H2F14O2 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565479 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-14-3 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence, Fate, and Transport of 8h Perfluorooctanoic Acid

Historical Context and Widespread Environmental Distribution of PFOA

Perfluorooctanoic acid (PFOA), also known as C8, has been produced and used in industrial applications since the 1940s. nih.govwikipedia.org Its utility as a surfactant in the manufacturing of fluoropolymers like Teflon and in various other consumer and industrial products led to its widespread use. nih.govwaterfm.com Awareness of the environmental presence of PFOA and other per- and polyfluoroalkyl substances (PFAS) grew in the 1970s with the detection of these compounds in the blood of exposed workers. midwestadvocates.org By the 1990s and early 2000s, studies confirmed the presence of PFOA in the blood of the general human population and its widespread distribution in the environment, including in wildlife, water, and soil. midwestadvocates.orgwikipedia.org The persistence of PFOA, meaning its resistance to natural degradation processes, contributes to its extensive environmental contamination. wikipedia.orgepa.gov

The unique properties of PFOA, such as its ability to repel oil and water, made it a valuable component in numerous products, including coatings for textiles, paper products, and cookware. midwestadvocates.org However, its chemical stability, a result of the strong carbon-fluorine bond, also means it does not readily break down in the environment. wikipedia.orgnih.gov Consequently, PFOA has been detected in various environmental compartments across the globe, from industrial areas to remote locations like the Arctic, indicating long-range transport is possible. epa.govpic.int The widespread use and extreme persistence of PFOA have resulted in its detection in soil, air, and groundwater at sites across the United States and worldwide. wikipedia.orgepa.gov

In May 2000, the primary global manufacturer of PFOS and related substances, 3M, announced a voluntary phase-out of these chemicals, which included PFOA. midwestadvocates.org This was followed by the U.S. Environmental Protection Agency's (EPA) PFOA Stewardship Program in 2006, where major companies committed to reducing PFOA and related chemical emissions and product content. midwestadvocates.orgitrcweb.org Despite these efforts, the historical production and use of PFOA have led to a legacy of environmental contamination that continues to be a subject of research and regulatory attention. wikipedia.orgitrcweb.org

Primary and Secondary Sources of 8H-Perfluorooctanoic Acid Release

The release of this compound (PFOA) into the environment occurs through both direct (primary) and indirect (secondary) sources. Primary sources are those that directly release PFOA into the environment, while secondary sources involve the environmental transformation of other chemical compounds, known as precursors, into PFOA. nih.gov

Industrial facilities that manufacture or use PFOA are significant primary sources of its release into the environment. wikipedia.orgservice.gov.uk Emissions can occur through air, water, and soil. epa.gov For instance, it is estimated that a significant portion of historical perfluorocarboxylate emissions, including PFOA, came from fluoropolymer manufacturing and use. wikipedia.org One DuPont facility was estimated to have released 80,000 pounds of PFOA in the year 2000 alone. wikipedia.org PFOA has also been detected in emissions from the carpet, paper, and electronics industries. wikipedia.org These industrial releases can contaminate nearby soil and water sources, leading to elevated levels of PFOA in the surrounding environment. nih.gov

Table 1: Examples of Industrial Sources of PFOA Emissions

| Industrial Sector | Emission Route |

| Fluoropolymer Manufacturing | Air, Water, Soil wikipedia.orgepa.govservice.gov.uk |

| Carpet and Textile Industry | Air, Water wikipedia.org |

| Paper and Packaging Industry | Air, Water wikipedia.org |

| Electronics Industry | Air wikipedia.org |

| Metal Plating Industry | Wastewater enviro.wiki |

Landfills are a significant reservoir for products containing PFOA, making them a major secondary source of environmental contamination. miami.edu As these products break down, PFOA can be released into landfill leachate, the liquid that drains from a landfill. epa.govmiami.edu Studies have consistently detected PFOA in landfill leachate, with concentrations varying depending on the age and type of waste. nih.govjeeng.net For example, municipal solid waste (MSW) leachate has been found to have higher PFOA levels compared to construction and demolition debris (CDD) leachate. nih.gov This contaminated leachate can then migrate into groundwater and surface water, further distributing PFOA into the environment. wikipedia.orgwikipedia.org The disposal of industrial waste, such as the 7,100 tons of PFOA sludge dumped by DuPont in a landfill, has led to severe localized water contamination. waterfm.com

Table 2: PFOA Concentrations in Landfill Leachate

| Landfill Waste Type | Median PFOA + PFOS Concentration (ng/L) |

| Municipal Solid Waste (MSW) | 1,300 nih.gov |

| Construction and Demolition Debris (CDD) | 980 nih.gov |

| Municipal Solid Waste Incineration (MSWI) Ash | 430 nih.gov |

Wastewater treatment plants (WWTPs) are another important pathway for PFOA to enter the environment. wikipedia.orgepa.gov PFOA can enter the wastewater stream from industrial discharges, the washing of textiles treated with PFOA, and the disposal of consumer products. clu-in.org Conventional WWTPs are not effective at removing PFOA, so it passes through the treatment process and is discharged in the effluent. ascelibrary.org PFOA has been widely detected in the effluent of WWTPs, with concentrations varying significantly. nih.govenviro.wiki The treated wastewater is often discharged into rivers and other surface waters, leading to their contamination. epa.gov Furthermore, PFOA can accumulate in sewage sludge (biosolids), which is sometimes applied to agricultural land as a fertilizer. epa.govclu-in.org This practice can lead to the contamination of soil and potentially agricultural products. maine.gov

Aqueous film-forming foams (AFFF), used for extinguishing hydrocarbon fuel fires, have been a significant source of PFOA contamination, particularly at military bases, airports, and firefighter training facilities. nih.govitrcweb.orgservice.gov.uk While newer formulations of AFFF are PFOA-free, older "legacy" foams contained PFOA and its precursors. itrcweb.org The use of these foams in training exercises and actual fire events has led to the direct release of PFOA into the soil and groundwater. epa.govnih.gov This has resulted in significant contamination of drinking water sources in areas surrounding these facilities.

A significant secondary source of PFOA in the environment is the degradation of polyfluorinated precursor compounds. wikipedia.orgepa.gov These are chemicals that can transform into PFOA through biological or atmospheric processes. epa.govresearchgate.net A major class of these precursors are fluorotelomer alcohols (FTOHs), such as 8:2 FTOH. researchgate.netwikipedia.org These volatile compounds can be transported long distances in the atmosphere before they degrade to form PFOA and other perfluorinated carboxylic acids. researchgate.netacs.orgmdpi.com This atmospheric degradation and transport are believed to be a significant contributor to the widespread presence of PFOA in remote environments. researchgate.netdiva-portal.org The biodegradation of FTOHs can also occur in soil and activated sludge in wastewater treatment plants, further contributing to PFOA levels in these environments. acs.orgnih.gov Other precursor compounds that can degrade to PFOA include polyfluoroalkyl phosphate (B84403) surfactants (PAPS) and certain fluorotelomer-based polymers. wikipedia.orgencyclopedia.pub

Environmental Persistence of this compound

Perfluorooctanoic acid (PFOA) is a synthetic organofluorine compound characterized by its exceptional stability and resistance to breakdown in the environment. tera.orgwikipedia.org This persistence is a direct result of the strong carbon-fluorine bonds in its chemical structure, which are among the strongest in organic chemistry. wikipedia.org

Resistance to Environmental Degradation Processes

PFOA is highly resistant to natural degradation processes. wikipedia.orgepa.gov It does not readily break down through hydrolysis, photolysis, or biodegradation. wikipedia.orgclu-in.org Studies have shown that PFOA is stable against physical and chemical degradation under typical environmental pH conditions (6-9). ascelibrary.org Its resistance to breakdown means that once it is released into the environment, it can persist for extended periods. epa.gov

Concept of "Forever Chemicals" in Environmental Context

Due to their extreme persistence, PFOA and other per- and polyfluoroalkyl substances (PFAS) are often referred to as "forever chemicals". wikipedia.orgpfaswaterexperts.orgnhtap.com This term highlights their inability to be effectively broken down by natural processes, leading to their accumulation in the environment. uri.educhemtrust.org The long half-life of PFOA in the environment and the human body contributes to its classification as a "forever chemical". tera.orgpfaswaterexperts.org

Long-Range Environmental Transport Mechanisms of PFOA

The global distribution of PFOA, including its presence in remote regions like the Arctic, is a result of long-range environmental transport. researchgate.netindustrialchemicals.gov.auepa.gov This transport occurs through both atmospheric and oceanic pathways.

Atmospheric Transport

Atmospheric currents are a significant mode of transport for PFOA and other PFAS, enabling their distribution worldwide. service.gov.uk PFOA can be released directly into the atmosphere from manufacturing facilities. service.gov.ukpops.int While PFOA itself has low volatility in its ionized form, it can adhere to airborne particles and be transported over long distances. clu-in.orgaecom.com Additionally, more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), can be transported through the atmosphere and then degrade to form PFOA in remote locations. service.gov.ukcopernicus.orgdiva-portal.org Atmospheric deposition, particularly through wet deposition (rain and snow), is a key mechanism for PFOA to enter terrestrial and aquatic environments. copernicus.orgcopernicus.org Modeling studies have shown that a significant portion of airborne PFOA can be transported to high altitudes, facilitating long-range transport. nih.gov

Oceanic Transport

Ocean currents are a primary pathway for the long-range transport of PFOA. pops.intcopernicus.orgdiva-portal.org Due to its high solubility in water, PFOA tends to accumulate in surface waters, especially the oceans. pops.int Oceanic transport is considered the dominant source of PFOA to the Arctic, delivering a significant amount of the chemical to this remote region annually. researchgate.netcopernicus.orgcopernicus.org Studies have documented the movement of PFOA between the Arctic and Atlantic Oceans, highlighting the role of ocean circulation in the global distribution of this compound. uri.educhemtrust.orgtechnologynetworks.comacs.org

Distribution of this compound Across Environmental Compartments

PFOA is found across various environmental compartments, including water, soil, and living organisms. ascelibrary.orgwikipedia.org

Water: Surface waters, particularly oceans, are the primary reservoir for PFOA. pops.int Concentrations in coastal waters are generally higher than in the open ocean. pops.int PFOA has been detected in both surface and deep ocean waters, indicating its vertical transport within the water column. uri.edupops.inttechnologynetworks.comnih.gov Freshwater sources, such as rivers and lakes, can also be contaminated, often downstream from industrial sources. researchgate.netresearchgate.netnih.gov

Soil and Sediment: PFOA can be deposited onto soil and sediment from the atmosphere or through contaminated water. clu-in.org Its sorption to soil and sediment is influenced by factors like pH and the presence of other substances. itrcweb.org While it can accumulate in these compartments, its high water solubility means it can also be mobile. clu-in.org

Biota: PFOA can accumulate in living organisms, a process known as bioaccumulation. wikipedia.orgclu-in.org It has been detected in a wide range of wildlife, including fish, birds, and marine mammals, even in remote areas like the Arctic. industrialchemicals.gov.audiva-portal.org Unlike many other persistent organic pollutants, PFOA does not primarily accumulate in fatty tissues but rather binds to proteins in the blood, liver, and kidneys. wikipedia.org

Interactive Data Table: PFOA Concentrations in Various Environmental Media

Below is a summary of reported PFOA concentrations in different environmental compartments.

| Environmental Compartment | Location | Concentration Range |

| Ocean Water | ||

| Northwestern Atlantic Margin (Surface) | Coastal, Shelf, and Slope | <93 - 900 pg/L nih.gov |

| Northwestern Atlantic Margin (Subsurface) | Coastal, Shelf, and Slope | <93 - 900 pg/L nih.gov |

| North Atlantic Ocean | Open Ocean | 130 - 650 pg/L nih.gov |

| Greenland Sea | Arctic | 45 - 280 pg/L nih.gov |

| Southern Ocean | Antarctic | Occasionally found at 15 pg/L nih.gov |

| Mid-North Atlantic | Open Ocean | 50 - 400 pg/L acs.org |

| South Pacific | Open Ocean | 1-10 pg/L acs.org |

| Fresh Water | ||

| Xiaoqing River Basin, China | Industrial Area | Up to 32.57 µg/L researchgate.net |

| Lake Ontario | Great Lakes | Not specified |

| Air | ||

| Fluorochemical Industrial Park, China | Near Source | 6.5 to 2900 pg/m³ nih.gov |

| European Arctic | Remote | 2.8–3.4 pg/m³ copernicus.org |

| Central Arctic | Remote | 2.5–4.5 pg/m³ copernicus.org |

| Canadian Archipelago | Remote | 4.2–5.1 pg/m³ copernicus.org |

| Sediment | ||

| Lake Ontario | Great Lakes | Increasing trends observed nih.gov |

| Biota | ||

| Reindeer Livers (Northern Sweden) | Arctic | Below detection limit diva-portal.org |

Aquatic Environments (Surface Water, Groundwater, Drinking Water)

PFOA is frequently detected in various aquatic environments, including surface water, groundwater, and drinking water. mdpi.comebsco.com Its high water solubility and low potential for degradation contribute to its persistence and mobility in these systems. oup.comnerc.ac.uk

Concentrations of PFOA in surface and groundwater can reach several hundred micrograms per liter (µg/L). mdpi.com For instance, a 2009 study in New Jersey found PFOA to be the most commonly detected perfluorinated compound (PFC) in raw water from public water systems, with a detection rate of 57% and a maximum concentration of 100 ng/L. nih.gov Another study in the same state found that PFOA and perfluorooctane (B1214571) sulfonic acid (PFOS) were detected in 65% and 30%, respectively, of 23 public drinking water systems sampled in 2006. nih.gov In Lake Chaohu, China, elevated levels of PFOA have been observed, suggesting increasing use in the surrounding areas. nih.gov

The United States Environmental Protection Agency (EPA) has established legally enforceable Maximum Contaminant Levels (MCLs) for PFOA in drinking water at 4.0 parts per trillion to minimize exposure. mdpi.com In 2024, the EPA issued a final drinking water rule for PFOA and five other PFAS, requiring public water systems to remove them to near-zero levels by 2027. wikipedia.org Similarly, the German Federal Environmental Agency has set a precautionary guideline of 0.1 parts per billion for the sum of PFOA and PFOS in drinking water. wikipedia.org

Soil and Sediment Matrices

PFOA is also found in soil and sediment, with concentrations ranging from several hundred micrograms per kilogram (µg/kg) to a few milligrams per kilogram (mg/kg). mdpi.com The transport of PFOA in soil and sediment is influenced by sorption mechanisms, including hydrophobic sorption to organic carbon and surface sorption to charged mineral surfaces. concawe.eu Longer-chain perfluoroalkyl acids (PFAAs), like PFOA, tend to be more strongly sorbed than their shorter-chain counterparts. ny.gov

The presence of PFOA in soil can lead to the contamination of groundwater as it can percolate through the soil layers. frontiersin.org This highlights the interconnectedness of environmental compartments in the fate and transport of this persistent compound.

Atmospheric Presence

PFOA can be found in the atmosphere, where it can be transported over long distances. pops.intoup.com Two primary pathways contribute to its atmospheric presence: direct release into the air and the atmospheric transport and subsequent oxidation of volatile precursor compounds like fluorotelomer alcohols (FTOHs). canada.cany.gov For example, 8:2 FTOH can degrade in the atmosphere to form PFOA. ny.gov

Studies have shown that PFOA exists in both the gas and particle phases in the atmosphere. oup.com Its presence in remote regions like the Arctic is evidence of its capacity for long-range atmospheric transport. acs.org Atmospheric deposition, through processes like precipitation, can then transfer PFOA from the atmosphere to terrestrial and aquatic environments. mdpi.com Research indicates that sea spray can also contribute to the atmospheric levels of PFOA, particularly in coastal and marine environments. rsc.org

Bioaccumulation and Trophic Magnification of PFOA in Biota

The persistence of PFOA in the environment leads to its uptake and accumulation in living organisms, a process known as bioaccumulation. wikipedia.org This can lead to the increasing concentration of the chemical in organisms at successively higher levels in a food chain, a phenomenon called trophic magnification.

Accumulation in Aquatic Organisms

PFOA has been shown to bioaccumulate in a variety of aquatic organisms, including algae, invertebrates, and fish. nerc.ac.uknih.govsdu.edu.cn Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFOA has a strong affinity for protein-rich tissues such as blood serum, liver, and kidneys. nih.gov

Studies have reported varying levels of PFOA in aquatic life. In the Xiaoqing River in China, PFOA was the dominant PFAA found in aquatic organisms. nerc.ac.uk Research on European carp (B13450389) has demonstrated the bioconcentration of PFOA in various organs, with the highest values observed in the gallbladder and kidney. nih.gov Bioconcentration factors (BCFs), which indicate the extent of accumulation from the surrounding water, have been calculated for various species. For example, BCFs for PFOA in marine algae have been found to be between 82 and 200. sdu.edu.cn In some fish species, BCF values for PFOA have been reported to be in the range of 6400–9700 L/kg. mdpi.com

While PFOS generally shows a higher potential for bioaccumulation and clear biomagnification in aquatic food webs, the trend for PFOA is less clear and can vary among species and trophic levels. nerc.ac.uk Some studies have indicated that PFOA does not appear to biomagnify in certain food webs. nih.govacs.org

Presence in Wildlife and Terrestrial Ecosystems

PFOA is not limited to aquatic environments and has been detected in a wide range of wildlife and terrestrial ecosystems across the globe. mongabay.com This includes organisms in urban and remote areas, highlighting the widespread distribution of this contaminant. nih.gov

In a study of an urban terrestrial food web, PFOA was detected in invertebrates, songbird tissues, and hawk eggs. nih.gov However, the study did not find evidence of PFOA biomagnification in this particular food web. nih.govacs.orgnih.gov In another study in an urban area in Norway, PFOA was one of the most dominant compounds found in soil, earthworms, bird eggs, and the livers of red foxes and brown rats. nih.govresearchgate.net The concentrations in the urban area were significantly higher than in background areas, suggesting local sources of contamination. researchgate.net

The presence of PFOA in wildlife raises concerns about potential adverse health effects, as studies have documented conditions such as suppressed immunity and liver damage in various species exposed to PFAS. mongabay.com

Human Exposure Through Environmental Pathways

Humans are exposed to PFOA through various environmental pathways, with diet and drinking water being major contributors. nih.govacs.org Ingestion of contaminated food and water is a primary route of exposure, particularly for populations living near contaminated sites. acs.orgnih.gov

Other exposure pathways include the inhalation of contaminated air and dust, and dermal contact with products containing PFOA. nih.govresearchgate.net House dust can be a significant source of exposure, with one study estimating that it could contribute to a notable percentage of the PFOA found in human serum. nih.gov Volatile precursors to PFOA can also be present in indoor environments and can be inhaled and subsequently biotransformed in the body to PFOA. nih.gov

The widespread presence of PFOA in the environment and its various exposure pathways have led to its detection in the blood serum of people worldwide. mdpi.comacs.org

Environmental Fate and Transport Modeling Approaches for this compound

The environmental occurrence, fate, and transport of this compound (PFOA) are complex processes influenced by its chemical properties and various environmental factors. To better understand and predict the distribution of this persistent compound, scientists have developed sophisticated modeling approaches. These models are crucial tools for assessing potential exposure risks and for developing effective environmental management strategies. Modeling approaches can be broadly categorized into two main types: retrospective exposure estimation models, which aim to reconstruct past exposures, and predictive models, which forecast future environmental concentrations.

Retrospective Exposure Estimation Models

Retrospective exposure estimation models are designed to estimate historical concentrations of PFOA in various environmental media and, in some cases, in human populations. These models are particularly valuable for epidemiological studies that seek to understand the long-term health effects of PFOA exposure.

A significant example of retrospective modeling was conducted as part of the C8 Health Project, which investigated the health effects of PFOA released from a chemical plant in West Virginia. nih.govnih.govemory.edunih.gov Researchers developed a comprehensive modeling framework to estimate historical PFOA exposures for tens of thousands of residents in the surrounding areas. nih.govnih.govemory.edunih.gov This involved linking several environmental fate and transport models to simulate the movement of PFOA through the air, soil, and water. nih.govacs.org

The process began with estimating historical PFOA emission rates from the industrial facility, dating back to the 1950s. nih.govacs.org These emission data, along with local geological and meteorological information, were then used as inputs for a series of linked models. nih.govacs.org For instance, the AERMOD (American Meteorological Society/Environmental Protection Agency Regulatory Model) was used to simulate the atmospheric dispersion and deposition of PFOA. nih.govacs.org Subsequently, models like PRZM-3, BreZo, MODFLOW, and MT3DMS were employed to model the transport of PFOA through the unsaturated soil zone (vadose zone), surface water, and groundwater. nih.govacs.org

These environmental concentration estimates were then combined with individual residential histories and information on public water supply networks to calculate individualized PFOA exposure rates. nih.govnih.govemory.edunih.gov To further refine the exposure assessment, these estimates were coupled with a one-compartment absorption, distribution, metabolism, and excretion (ADME) model to predict time-dependent PFOA concentrations in the blood serum of the study participants. nih.govnih.govemory.edunih.gov

The results of these retrospective models showed a strong correlation between predicted and observed serum PFOA levels. nih.govnih.govemory.eduresearchgate.net For the entire study population of over 45,000, the Spearman's rank correlation coefficient between predicted and observed median serum concentrations was 0.67. nih.govemory.eduresearchgate.net For a subset of participants with more detailed data, the correlation was even higher, at 0.82. nih.govemory.eduresearchgate.net These findings underscore the utility of retrospective modeling in providing valuable data for epidemiological research, especially in areas with a history of significant PFOA contamination. nih.govnih.govemory.edu

| Model Component | Model Used | Purpose |

| Air Dispersion | AERMOD | Models the transport and deposition of PFOA emitted into the atmosphere. nih.govacs.org |

| Vadose Zone Transport | PRZM-3, BreZo | Simulates the movement of PFOA from the ground surface through the unsaturated soil to the groundwater. nih.govacs.org |

| Groundwater Flow and Transport | MODFLOW, MT3DMS | Models the movement of PFOA within the groundwater aquifer. nih.govacs.org |

| Human Exposure and Serum Concentration | ADME Model | Estimates individual PFOA exposure and predicts serum concentrations based on environmental levels and residential history. nih.govnih.govemory.edunih.gov |

Predictive Modeling for Environmental Concentrations

Predictive models for PFOA aim to forecast its future concentrations in the environment on a local, regional, or even global scale. These models are essential for assessing the long-term environmental impact of PFOA and for evaluating the effectiveness of emission reduction strategies.

One of the key challenges in predictive modeling for PFOA is its persistence and its potential for long-range transport. service.gov.uk Global distribution models, such as GloboPOP, have been used to investigate the long-term fate of PFOA on a global scale. nih.gov These models test hypotheses about the primary sources and transport pathways of PFOA. nih.gov For example, modeling studies have shown that direct emissions from manufacturing facilities are a major source of PFOA in the global oceans. nih.gov

These models also highlight the importance of oceanic transport as a significant pathway for the distribution of PFOA to remote regions like the Arctic. nih.gov Model simulations have estimated that the net influx of PFOA into the Arctic Ocean is substantially greater than what can be attributed to atmospheric transport and degradation of precursor compounds alone. nih.gov Predictive modeling has also been used to forecast future trends in PFOA contamination based on different emission scenarios, including reductions committed to by industry. nih.gov These models predict that even with substantial emission reductions, PFOA concentrations in remote areas like the Arctic may continue to rise for several decades before declining. nih.gov

Other predictive modeling efforts have focused on the role of precursor compounds, such as fluorotelomer alcohols (FTOHs), in the formation of PFOA in the environment. nih.govresearchgate.netmdpi.com Multispecies environmental fate models, like a modified version of the SimpleBox model, have been developed to analyze the potential for PFOA formation from the degradation of these precursors. nih.govresearchgate.net These models have shown that while direct emissions are a dominant source of PFOA, the degradation of precursors in landfills and soil can be a significant long-term source, especially as direct emissions are reduced. nih.govresearchgate.net

| Model Type | Key Findings |

| Global Distribution Model (GloboPOP) | Direct emissions are a major source of PFOA in oceans; oceanic transport is a key pathway to the Arctic. nih.gov |

| Multispecies Environmental Fate Model (SimpleBox) | Degradation of precursor compounds in soil and landfills can be a significant long-term source of PFOA. nih.govresearchgate.net |

| 3D Global Chemical Transport Model (STOCHEM-CRI) | Indirect production from the atmospheric degradation of precursors is an important contributor to the overall PFOA budget. mdpi.com |

Toxicological Mechanisms and Human Health Impacts of 8h Perfluorooctanoic Acid

Epidemiological Investigations of 8H-Perfluorooctanoic Acid Exposure

Epidemiological studies have been crucial in understanding the potential health effects of this compound (PFOA) in human populations. These investigations have primarily focused on communities with contaminated drinking water and workers occupationally exposed to the compound.

Cross-sectional Studies

Cross-sectional studies, which assess exposure and health outcomes at a single point in time, have provided valuable initial insights into the associations between PFOA and various health parameters. A number of these studies have consistently found a modest positive correlation between PFOA serum levels and increased cholesterol and uric acid. researchgate.net However, the evidence for a link with liver enzymes is less consistent. researchgate.netnih.gov

For instance, several cross-sectional analyses of workers and community residents with high PFOA exposure have reported positive associations with total cholesterol. nih.gov Similarly, multiple studies have observed a correlation between PFOA levels and higher uric acid. nih.gov While some studies have suggested a link between PFOA exposure and elevated levels of the liver enzyme alanine (B10760859) aminotransferase (ALT), others have not found a significant association. nih.govwikipedia.orgmdpi.com

Occupational Cohort Studies

Occupational cohort studies, which follow groups of workers with known exposure to PFOA over time, offer a more robust approach to investigating potential long-term health effects. Several such studies have been conducted on workers at chemical plants involved in the production or use of PFOA. nih.govewg.orgoup.com

One major cohort study of workers at a DuPont chemical plant investigated mortality from various causes. oup.com While initial findings suggested potential links to certain diseases, subsequent analyses with more detailed exposure data have not consistently supported these associations. oup.com Another significant occupational cohort study at a 3M plant also did not find conclusive evidence of increased mortality from chronic diseases related to PFOA exposure. nih.govewg.org

A study of 3,713 workers found that ulcerative colitis and rheumatoid arthritis were positively associated with PFOA exposure. nih.govpsu.edu Non-significant positive trends were also noted for prostate cancer and non-hepatitis liver disease. nih.govpsu.edu However, the researchers acknowledged that the findings were limited by small numbers of cases for some outcomes. nih.govpsu.edu

Community-Based Health Projects

One of the most extensive investigations into the health effects of PFOA has been the C8 Health Project. This project was established as part of a legal settlement involving the contamination of drinking water in several communities in the Mid-Ohio Valley near a DuPont manufacturing facility. researchgate.netnih.gov

The C8 Health Project enrolled approximately 69,030 individuals and collected a vast amount of health data, including blood samples to measure PFOA levels. nih.gov The geometric mean serum PFOA concentration in this population was found to be significantly higher than that of the general U.S. population. nih.gov

This large-scale project has facilitated numerous epidemiological studies. For example, a cross-sectional analysis within this cohort investigated the prevalence of type II diabetes and found no association with PFOA serum levels. nih.gov Another study using data from the C8 Health Project examined the relationship between historical PFOA exposure and liver function. This investigation found a positive association between cumulative PFOA exposure and levels of the liver enzyme ALT, suggesting potential for hepatocellular damage. nih.gov However, no increased risk of clinically diagnosed liver disease was observed. nih.gov

Organ-Specific Toxicological Effects of this compound

Hepatic System Impacts

The liver is a primary target organ for PFOA toxicity. nih.govoup.com Animal studies have consistently demonstrated that PFOA exposure can lead to liver enlargement (hepatomegaly) and other adverse effects. nih.gov In humans, while the effects are generally more subtle, evidence suggests that PFOA can impact the hepatic system. mdpi.com

One of the key indicators of potential liver damage is the level of certain enzymes in the blood. Several studies have investigated the association between PFOA exposure and liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).

A meta-analysis of longitudinal cohort studies concluded that PFOA exposure is associated with increased levels of four common liver enzymes. researchgate.net Cross-sectional and longitudinal studies in various populations worldwide have also linked PFOA and other long-chain perfluoroalkyl substances to elevated liver transaminases, which are markers of liver injury. mdpi.com

In a large community study, modeled historical PFOA exposure was positively associated with ALT levels, indicating potential liver toxicity. nih.gov Specifically, an increase from the lowest to the highest quintile of cumulative PFOA exposure was associated with a 6% increase in ALT levels. nih.gov Similarly, some cross-sectional studies have reported associations between PFOA and increased serum ALT levels. wikipedia.org

However, the findings across all studies have not been entirely consistent. Some research has found only a modest or no significant correlation between PFOA and liver enzymes. researchgate.netnih.gov For example, one study noted that most cross-sectional studies did not find statistically significant changes in liver enzymes with PFOA exposure. researchgate.net

Animal studies have shown that PFOA can induce changes in liver enzyme levels. For instance, in rats treated with PFOA, a marked increase in AST and ALT was observed. nih.gov

Table 1: Summary of Selected Studies on PFOA and Liver Enzyme Alterations

| Study Type | Population | Key Findings on Liver Enzymes | Citation |

|---|---|---|---|

| Meta-analysis of Longitudinal Cohort Studies | General Population | PFOA exposure is associated with increased levels of four common liver enzymes. | researchgate.net |

| Community-Based Health Project | Residents near a chemical plant | Modeled cumulative PFOA exposure was positively associated with ALT levels. | nih.gov |

| Cross-sectional Study | General US Population | PFOA exposure was associated with increased serum alanine aminotransferase levels. | wikipedia.org |

| Review of Epidemiological Literature | Various | Inconsistent evidence of a modest positive correlation with liver enzymes. | researchgate.netnih.gov |

| Animal Study (Rats) | Wistar Rats | PFOA treatment led to a marked increase in AST and ALT. | nih.gov |

Liver Disease Manifestations

Exposure to PFOA has been linked to various manifestations of liver disease, ranging from alterations in liver enzymes to more severe conditions like non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Animal studies have demonstrated that PFOA can cause liver enlargement, and in rodents, it is associated with hepatocellular adenomas. nih.gov While the mechanisms are still under investigation, evidence suggests that PFOA can alter lipid metabolism. wikipedia.org

In human populations, cross-sectional epidemiological studies have indicated an association between PFOA exposure and elevated levels of liver enzymes such as alanine aminotransferase (ALT), which is a biomarker for liver injury. nih.gov A study of a highly exposed community in the Mid-Ohio Valley found that historically modeled cumulative PFOA exposure was positively associated with ALT levels, suggesting potential hepatocellular damage. nih.gov An increase from the lowest to the highest quintile of cumulative PFOA exposure was associated with a 6% increase in ALT levels. nih.gov

The relationship between PFOA and NAFLD is an area of active research with some conflicting findings. NAFLD is a condition characterized by the accumulation of excess fat in the liver of individuals who consume little to no alcohol. louisville.edu Some studies in children have suggested a link between higher exposure to perfluoroalkyl substances (PFAS), including PFOA, and more severe NAFLD. nih.gov In a study of children with diagnosed NAFLD, higher PFAS levels were associated with more severe disease. nih.gov Conversely, a comprehensive study of the U.S. adult population from 2003 to 2018 did not find evidence of a positive association between the most common PFAS, including PFOA, and NAFLD. nih.gov However, rodent studies have shown that in utero exposure to PFOA can lead to altered hepatic lipid metabolism and an increased susceptibility to NAFLD. oup.com

Table 1: Association between Cumulative PFOA Exposure and Liver Enzyme (ALT) Levels Data derived from a study in a Mid-Ohio Valley community.

| PFOA Exposure Quintile | Percent Increase in ALT Levels (95% CI) | Odds Ratio for Above-Normal ALT (95% CI) |

| 1st (Lowest) | Reference | Reference |

| 5th (Highest) | 6% (4%, 8%) | 1.16 (1.02, 1.33) |

Immunological System Dysregulation

PFOA is considered an immune hazard to humans based on evidence from both animal and human studies. nih.gov The substance may have effects on the immune system through prolonged or repeated exposure. inchem.org

A significant concern regarding the immunotoxicity of PFOA is its potential to suppress the antibody response to vaccinations. nih.gov Several studies have demonstrated an association between PFOA exposure and a reduced immune response to various vaccines.

In children, higher serum concentrations of PFOA have been negatively associated with antibody responses to diphtheria and tetanus vaccinations. tandfonline.comnih.gov One study found that a doubling of PFOA exposure at age five was associated with a significantly higher likelihood of falling below the protective level for both tetanus and diphtheria antibodies at age seven. pnas.org Similarly, a Norwegian study reported a negative association between maternal serum concentrations of PFOA and the response to the rubella vaccine in three-year-old children. tandfonline.com

Studies in adults have also suggested a link between PFOA exposure and reduced vaccine efficacy. For instance, elevated PFOA serum concentrations were associated with a reduced antibody titer rise after influenza vaccination, particularly to the A/H3N2 strain. nih.gov However, findings in adult populations have been less consistent compared to studies in children. nih.gov While some research indicates a suppressed response, other studies have not found a significant association between PFOA levels and the antibody response to COVID-19 mRNA vaccines in an adult population with a history of elevated exposure. nih.gov

Animal studies support the findings of suppressed antibody responses. In mice, exposure to PFOA has been shown to suppress T-cell-dependent antibody responses. tandfonline.comtandfonline.com

Table 2: Impact of PFOA Exposure on Vaccine Antibody Response in Children Based on a study of children from the Faroe Islands.

| Vaccine | Age at Antibody Measurement | Association with PFOA Exposure |

| Diphtheria | 7 years | Negative |

| Tetanus | 7 years | Negative |

Beyond its effect on vaccine responses, PFOA is presumed to pose a general hazard to the immune system. nih.gov The National Toxicology Program (NTP) concluded that PFOA is presumed to be an immune hazard to humans based on a high level of evidence from animal studies showing suppression of the antibody response and a moderate level of evidence from human studies. nih.gov

In vitro studies using human leukocytes have shown that PFOA can inhibit the production of important cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10), which play a role in regulating immune responses. nih.gov Animal studies have also demonstrated various immunotoxic effects, including alterations in spleen and thymus weight and cellularity at high doses. researchgate.net

Renal System Impairment

The kidneys are a primary target for PFOA, as they are the main route of excretion for this persistent chemical. nih.govoup.com

Epidemiological studies have suggested a link between PFOA exposure and an increased risk of chronic kidney disease (CKD). oup.comwvu.edu A study analyzing data from the National Health and Nutritional Examination Survey (NHANES) found that higher serum levels of PFOA were positively associated with CKD in the U.S. adult population. oup.com The kidney is a major site of accumulation for PFOA, and animal studies have shown that exposure can lead to renal hypertrophy and other histopathological changes. nih.govoup.com

However, the relationship between PFOA and kidney function can be complex. Some studies have noted that impaired kidney function could lead to higher PFOA levels in the blood, making it difficult to establish a clear cause-and-effect relationship from cross-sectional data. wvu.edu A study of children and adolescents found an association between currently measured PFOA levels and reduced estimated glomerular filtration rate (eGFR), a measure of kidney function. hpcbd.com In contrast, when the researchers used estimated historical PFOA levels from birth, there was no relationship with eGFR, suggesting that reduced kidney function might lead to higher PFOA levels rather than the other way around. hpcbd.com

A consistent finding across numerous studies is the positive association between PFOA exposure and elevated serum uric acid levels, a condition known as hyperuricemia. nih.govfrontiersin.org Uric acid is a biomarker that, when elevated, has been implicated in the development of hypertension, diabetes, cardiovascular disease, and chronic kidney disease. nih.gov

Studies in both the general population and in occupationally exposed workers have demonstrated this association. nih.govnih.govfrontiersin.org An analysis of NHANES data revealed a strong positive association between serum PFOA levels and hyperuricemia in U.S. adults, independent of other risk factors. nih.gov Compared to individuals in the lowest quartile of PFOA levels, those in the highest quartile had a nearly twofold increased odds of having hyperuricemia. nih.gov This association has also been observed in children. oup.comresearchgate.net

The mechanism by which PFOA may increase uric acid levels is not fully understood, but it is a robust and frequently reported finding in epidemiological research. frontiersin.org

Table 3: Association between Serum PFOA Quartiles and Hyperuricemia in U.S. Adults Data from the National Health and Nutritional Examination Surveys (NHANES).

| Serum PFOA Quartile | Multivariate Odds Ratio for Hyperuricemia (95% CI) |

| 1 (Referent) | 1.00 |

| 2 | 1.45 (1.08–1.95) |

| 3 | 1.83 (1.35–2.48) |

| 4 | 1.97 (1.44–2.70) |

Reproductive and Developmental Outcomes

The impact of this compound (PFOA), a persistent synthetic chemical, on reproductive and developmental health is a significant area of scientific inquiry. ewg.org Exposure to PFOA has been linked to a range of adverse outcomes, from diminished fertility to complications during pregnancy and effects on fetal development. ewg.orgmdpi.com The placenta does not act as a barrier to PFOA, leading to direct exposure of the developing fetus. ewg.org

Impacts on Fecundity and Fertility

Research indicates that PFOA exposure may negatively affect both male and female fertility. In women, studies have associated higher PFOA concentrations with a longer time to pregnancy and an increased likelihood of reporting irregular menstrual cycles. nih.govoup.combioscientifica.com For instance, a prospective pregnancy study found that women with higher plasma concentrations of PFOA were more likely to have longer menstrual cycles. nih.gov Another study reported that increasing concentrations of PFOA were associated with reduced fecundability, which is the biological capacity for reproduction. nih.gov Specifically, for every standard deviation increase in PFOA levels, there was an 11% reduction in fecundability and a 31% increase in the odds of infertility. nih.gov

In males, PFOA exposure has been linked to reduced semen quality, including lower sperm concentrations and counts, and decreased testicular volume. ewg.org Animal studies have corroborated these findings, showing that developmental and adult exposure to PFOA can lead to decreased serum testosterone (B1683101) and sperm count. ewg.orgnih.gov Maternal PFOA exposure in mice has been shown to reduce the level of testosterone in male offspring. nih.gov

Table 1: Summary of Studies on PFOA and Fecundity/Fertility

| Study Population | Key Findings | Citation |

|---|---|---|

| Danish National Birth Cohort | Higher maternal PFOA levels were associated with a longer time to pregnancy. | oup.com |

| MIREC Study | Increasing PFOA concentrations were linked to reduced fecundability and increased odds of infertility. | nih.gov |

| Various Human & Animal Studies | PFOA exposure is associated with reduced sperm quality and testosterone levels in males. | ewg.orgnih.gov |

| Prospective Pregnancy Study | Women with higher PFOA concentrations were more likely to have irregular menstrual cycles. | nih.gov |

Associations with Pregnancy Complications (e.g., Pregnancy-induced Hypertension, Preeclampsia)

Several epidemiological studies have investigated the link between PFOA exposure and pregnancy complications, with a particular focus on hypertensive disorders like pregnancy-induced hypertension and preeclampsia. fortunejournals.comd-nb.info The C8 Health Study, which examined a large population with high PFOA exposure, suggested a probable link between PFOA and pregnancy-induced hypertension. ewg.orgcontemporaryobgyn.net

While some studies have reported a positive, albeit sometimes non-significant, association between PFOA levels and the risk of preeclampsia, the findings across different studies have been inconsistent. d-nb.infonih.gov For example, one study noted that while PFOA was positively associated with preeclampsia, the association was not statistically significant without adjusting for other PFAS chemicals. d-nb.info Another study in a highly exposed community found a possible weak association. nih.gov Conversely, some research has found no significant association between PFOA exposure and preeclampsia. d-nb.infonjperinatal.com The varying results may be attributable to differences in exposure levels, population characteristics, and study methodologies. d-nb.info

Developmental Effects in Offspring (e.g., Birth Weight)

Prenatal exposure to PFOA has been associated with adverse developmental outcomes in offspring, most notably reduced birth weight. ewg.org A meta-analysis of multiple studies estimated a decrease in birth weight of 10.5 to 12.8 grams for each 1 ng/mL increase in maternal or cord blood PFOA concentrations. frontiersin.org However, it's important to note that not all studies have found a statistically significant inverse association, and some have reported no association at all. nih.govnih.gov

Animal studies have provided more consistent evidence, demonstrating that PFOA exposure during gestation can lead to decreased fetal weight and compromised postnatal survival and growth. mdpi.comnih.govnih.gov For example, studies in mice have shown dose-dependent reductions in fetal weight and delays in growth and development following maternal PFOA exposure. nih.govnih.gov

Table 2: Research Findings on PFOA and Birth Weight

| Study Type | Key Findings | Citation |

|---|---|---|

| Meta-analysis | Estimated a 10.5-12.8g reduction in birth weight per 1 ng/ml increase in PFOA. | frontiersin.org |

| Human epidemiological studies | Inconsistent findings, with some showing an inverse association and others no significant link. | nih.govnih.gov |

| Animal studies (mice) | Dose-dependent decreases in fetal weight and postnatal growth deficits. | nih.govnih.gov |

Endocrine System Perturbations

PFOA is considered an endocrine disruptor, meaning it can interfere with the body's hormonal systems. nih.govijcom.org Its effects are particularly noted on the thyroid gland and steroid hormone production. nih.govceon.rs

Thyroid Hormone Production and Thyroid Disorders

A growing body of evidence suggests that PFOA can disrupt thyroid function. nih.govfrontiersin.org The mechanisms of this disruption are multifaceted and can include interference with thyroid hormone transport proteins and the expression of genes involved in thyroid homeostasis. ceon.rsfrontiersin.org In-vitro studies have shown that PFOA can reduce the activity of thyroperoxidase (TPO), an essential enzyme for thyroid hormone synthesis. ceon.rsfrontiersin.org

Recent research has also indicated that PFOA can disrupt the thyroid-stimulating hormone (TSH) signaling pathway by inhibiting the TSH receptor's expression and function. nih.gov Epidemiological studies have explored the association between PFOA exposure and thyroid disease, with some finding a link to conditions like hypothyroidism. ijcom.orgepa.gov However, other studies have reported no association or inconsistent findings regarding PFOA's effect on thyroid hormone levels. nih.govnih.gov For instance, some studies in exposed workers and general populations have not found a clear link between PFOA and altered thyroid hormone balance. nih.gov

Carcinogenic Potential of this compound

The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1). wikipedia.orgnih.govwho.int This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence in exposed humans, including its ability to cause epigenetic alterations and be immunosuppressive. nih.govdtu.dk

In animal studies, PFOA exposure has been linked to tumors in the liver, testes, and pancreas. nih.govcancer.org The carcinogenic mechanisms are thought to involve pathways such as oxidative stress and disruption of cellular communication. pfaswaterexperts.org

In humans, epidemiological studies have suggested an association between PFOA exposure and an increased risk of certain cancers, particularly kidney and testicular cancer. nih.govcancer.orgoup.comnih.govnih.gov Multiple studies of communities with high PFOA exposure have observed a higher incidence of these cancers. nih.govnih.gov A pooled analysis of two large studies found a significant increase in the odds of renal cell carcinoma with higher serum PFOA levels. nih.gov Similarly, studies of populations exposed to PFOA-contaminated drinking water and occupational cohorts have pointed to an elevated risk of testicular cancer. nih.govpfaswaterexperts.orgnih.gov While some studies have also suggested possible links to prostate, ovarian, and thyroid cancer, the evidence for these is less consistent. cancer.orgnih.gov

Evidence for Kidney Cancer

A growing body of evidence from epidemiological studies suggests a positive association between Perfluorooctanoic Acid (PFOA) exposure and an increased risk of kidney cancer. tandfonline.comnih.govnih.govoup.com Several studies conducted in communities with PFOA-contaminated drinking water have reported a higher incidence of renal cell carcinoma, the most common type of kidney cancer. nih.govoup.comfrontiersin.org

A meta-analysis of relevant studies calculated that for every 10 ng/mL increase in serum PFOA levels, the risk of kidney cancer increases by an average of 16%. tandfonline.com Another pooled analysis of two large studies found a significant increase in the odds of renal cell carcinoma with higher PFOA serum concentrations. nih.gov Specifically, the risk increased up to a certain exposure level and then plateaued. nih.gov This analysis also suggested a lifetime excess risk of kidney cancer associated with PFOA exposure, which aligns with risk assessments from other health agencies. nih.gov

Table 1: Summary of Key Studies on PFOA and Kidney Cancer

| Study/Analysis | Key Finding |

| Meta-analysis | 16% average increase in kidney cancer risk per 10 ng/mL increase in serum PFOA. tandfonline.com |

| Pooled analysis of two large studies | A significant increase in the odds of renal cell carcinoma with higher PFOA serum levels. nih.gov |

| Community-based studies | Increased incidence of renal cell carcinoma in populations with PFOA-contaminated drinking water. oup.comfrontiersin.org |

| C8 Health Project | A positive association was found between PFOA exposure and kidney cancer. nih.govnih.gov |

Evidence for Testicular Cancer

Epidemiological evidence also points towards a link between PFOA exposure and an increased risk of testicular cancer. tandfonline.comnih.govnih.gov Studies of communities with high PFOA exposure have observed a notable increase in testicular cancer cases. tandfonline.comnih.gov

A meta-analysis reported a 3% average relative increase in testicular cancer risk for every 10 ng/mL increase in serum PFOA. tandfonline.com While the number of studies focusing on testicular cancer is smaller compared to kidney cancer, the observed associations are strong, with some studies showing a two- to three-fold higher risk in the most exposed groups. tandfonline.com

The C8 Science Panel, which studied the health effects of PFOA in a large cohort, found a probable link between PFOA exposure and testicular cancer. nih.gov Proportional hazards models have shown a statistically significant association between estimated cumulative PFOA serum concentrations and the risk of testicular cancer. nih.govnih.gov

Table 2: Summary of Key Findings on PFOA and Testicular Cancer

| Study/Analysis | Key Finding |

| Meta-analysis | 3% average increase in testicular cancer risk per 10 ng/mL increase in serum PFOA. tandfonline.com |

| Community-based studies | Increased incidence of testicular cancer in populations with high PFOA exposure. tandfonline.comnih.gov |

| C8 Health Project | A probable link was established between PFOA exposure and testicular cancer. nih.govnih.govnih.gov |

International Agency for Research on Cancer (IARC) Classifications

In November 2023, the International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), classified perfluorooctanoic acid (PFOA) as "carcinogenic to humans" (Group 1). wikipedia.orgcancerresearchuk.orgnih.govcancer.orgwho.int This classification was based on "sufficient" evidence of carcinogenicity in experimental animals and "strong" mechanistic evidence in exposed humans. wikipedia.orgcancerresearchuk.orgwho.int

The "strong" mechanistic evidence indicates that PFOA exhibits key characteristics of carcinogens, including the ability to induce epigenetic alterations and immunosuppression in exposed humans. youtube.comacs.org IARC also noted "limited" evidence in humans for a direct link between PFOA exposure and both renal cell carcinoma and testicular cancer. cancerresearchuk.orgyoutube.com This means that while a positive association has been observed, other explanations like chance, bias, or confounding could not be entirely ruled out. youtube.com

Prior to this, in 2014, IARC had classified PFOA as "possibly carcinogenic to humans" (Group 2B). oup.comfrontiersin.orgwho.intepa.gov The re-evaluation and upgrade to Group 1 were prompted by new evidence from studies on cancer in humans and a significant amount of new mechanistic data. who.int

Regulatory Agency Assessments of Carcinogenicity

The American Conference of Governmental Industrial Hygienists (ACGIH) has classified PFOA as a Group A3 carcinogen, which means it is a "confirmed animal carcinogen with unknown relevance to humans." epa.gov

Metabolic and Lipid Dysregulation

Associations with Cholesterol Levels

Numerous studies have reported a consistent association between exposure to PFOA and elevated levels of total cholesterol and low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol. nih.govbmj.comnih.govoup.com These associations have been observed in the general population, in communities with environmental exposure to PFOA, and in occupationally exposed workers. nih.govbmj.comnih.gov

In a study of children and adolescents, higher serum PFOA concentrations were significantly associated with increased total and LDL cholesterol. nih.gov For instance, a notable increase in total and LDL cholesterol was seen when comparing the lowest to the highest quintiles of PFOA exposure. nih.gov Similarly, studies in adults have found that individuals in the highest quartiles of PFOA exposure had significantly higher mean total cholesterol levels compared to those in the lowest quartiles. bmj.com

The relationship between PFOA and cholesterol appears to be robust, with some research suggesting that the effects are more pronounced at lower ranges of PFOA exposure. nih.govnih.gov While the exact mechanisms are still under investigation, it is hypothesized that PFOA may interfere with lipid metabolism and transport. oup.com The liver, a key organ for cholesterol synthesis, is a site where PFOA accumulates, and observed associations with liver enzymes may be related to these effects. wikipedia.orgoup.com

Table 3: PFOA and Cholesterol Associations

| Population Studied | Key Finding |

| Children and Adolescents | Significant association between increased PFOA and elevated total and LDL cholesterol. nih.gov |

| General Adult Population | Positive association between increasing PFOA quartiles and higher odds of hypercholesterolemia. bmj.comoup.com |

| Occupationally Exposed Workers | Increased total and LDL cholesterol linked to PFOA exposure. nih.gov |

Insulin (B600854) Dysregulation

Research suggests that PFOA exposure may lead to insulin dysregulation and impaired glucose homeostasis. nih.gov Studies in animal models have shown that PFOA treatment can result in increased blood glucose and insulin levels, leading to insulin resistance. nih.gov

In vitro studies using human hepatocyte cell lines have demonstrated that exposure to PFOA can impair insulin signaling. nih.gov Specifically, PFOA was found to reduce glycogen (B147801) synthesis and glucose uptake in liver cells, even at very low concentrations. nih.gov This impairment appears to be caused by an early uncoupling of the insulin receptor's activation from its downstream signaling pathways. nih.gov

Animal studies have also yielded some conflicting results. While some research indicates that PFOA exposure can induce insulin resistance by reducing the phosphorylation of key signaling proteins like AKT nih.govresearchgate.net, another study found that PFOA exposure led to increased insulin sensitivity in mice by affecting the PI3K-AKT signaling pathway in the liver. researchgate.net These discrepancies may be due to differences in study design, dosage, and the specific metabolic pathways examined.

Underlying Toxicological Mechanisms of PFOA Action

The toxicological effects of this compound (PFOA) are multifaceted, stemming from its ability to induce cellular stress and disrupt normal molecular signaling pathways. Key mechanisms that have been identified include the induction of oxidative stress and a cascade of cellular and molecular responses.

Oxidative Stress Induction

A significant body of research points to oxidative stress as a primary mechanism of PFOA-induced toxicity. dergipark.org.trnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov PFOA exposure has been shown to increase the generation of ROS in various cell types, including human hepatoma (HepG2) cells and pancreatic β-cells. nih.govresearchgate.netspandidos-publications.com

In HepG2 cells, PFOA has been observed to cause a dose-dependent increase in intracellular ROS levels, leading to oxidative DNA damage, as evidenced by the formation of 8-hydroxydeoxyguanosine (8-OHdG). researchgate.net Similarly, studies on pancreatic β-cells have demonstrated that PFOA exposure leads to increased production of both reactive oxygen and nitrogen species. spandidos-publications.com This increase in oxidative stress can damage cellular components such as lipids, proteins, and DNA, contributing to the pathologies seen in various chronic diseases. nih.gov For instance, chronic oxidative stress is linked to the development of conditions like atherosclerosis and cancer. nih.gov

The prooxidative effects of PFOA have also been observed in human peripheral blood mononuclear cells, where it caused a more significant increase in ROS formation compared to its shorter-chain counterparts. mdpi.com This suggests that the length of the carbon chain may influence the compound's ability to induce oxidative stress. mdpi.com

Cellular and Molecular Responses

The cellular and molecular responses to PFOA are complex and involve multiple interconnected pathways. A key aspect of PFOA's toxicity is its impact on mitochondrial function. Mitochondria are not only central to cellular energy production but also play a critical role in regulating cell death pathways like apoptosis. nih.gov

Studies have shown that PFOA can lead to mitochondrial damage, including the collapse of the mitochondrial membrane potential and the release of cytochrome c, a key event in initiating apoptosis. spandidos-publications.comnih.gov In bovine granulosa cells, PFOA exposure reduced metabolic activity and decreased the mitochondrial membrane potential. nih.gov Similarly, in rat pancreatic β-cells, PFOA induced a collapse of the mitochondrial membrane potential, reduced ATP levels, and led to the release of cytochrome c. spandidos-publications.com

Furthermore, PFOA has been found to trigger endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle involved in protein folding and calcium homeostasis. PFOA exposure can lead to the unfolded protein response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER. nih.gov In TM3 Leydig cells, PFOA stimulated the UPR, leading to the upregulation of ER stress markers and signaling molecules that can ultimately trigger apoptosis. nih.gov

The interplay between ER stress and mitochondrial dysfunction appears to be a crucial element in PFOA-induced cell death. nih.gov The activation of pro-apoptotic genes and proteins, such as Bax, Bad, p53, and caspases, has been observed in cells exposed to PFOA, further confirming its ability to induce programmed cell death. nih.gov

Recent research also indicates that prolonged exposure to environmentally relevant concentrations of PFOA can cause significant, time-dependent changes in gene expression and lipid composition, which converge on pathways related to oxidative stress, lipid metabolism, and membrane remodeling. biorxiv.org This suggests a core transcriptional response to PFOA that is independent of the specific chemical's characteristics. biorxiv.org

Considerations for this compound Mixture Toxicity

Humans are typically exposed to a mixture of various per- and polyfluoroalkyl substances (PFAS) rather than a single compound. nih.govcanada.ca This co-exposure necessitates an understanding of how these chemicals interact and whether their combined effects are additive, synergistic, or antagonistic. corporateeurope.org

Effects of Co-exposure to Multiple Per- and Polyfluoroalkyl Substances

The combined exposure to multiple PFAS can result in cumulative effects on various health endpoints. epa.govepa.gov Studies have shown that mixtures of PFAS can produce effects that are generally well-predicted by dose addition-based approaches. epa.govepa.gov For example, combined exposure to PFAS mixtures has been shown to cause cumulative effects on endpoints such as pup and maternal body weights, pup survival, liver weights, and thyroid hormone levels in animal studies. epa.gov

However, the interactions between different PFAS can be complex. Some research suggests that the interactions can range from antagonistic to additive to synergistic, depending on the specific compounds, doses, and organisms involved. corporateeurope.org For instance, one study found that co-exposure to PFOA and nanoplastics resulted in more pronounced effects on subcellular structures in human intestinal cells compared to single exposures, indicating shared mechanisms of toxicity. secure-platform.com Another study investigating the combined effects of PFAS and heavy metals on depressive symptoms highlighted the complex interplay between different environmental contaminants. nih.gov

A meta-analysis on the bioconcentration of PFAS in the presence of other substances found that co-exposure generally led to a reduction in PFAS bioaccumulation in hydroponic systems. researchgate.net This suggests that the presence of other chemicals can influence the uptake and fate of PFOA in the environment.

Dose Additivity Approaches in Mixture Assessment

Given that real-world exposures involve mixtures of PFAS, regulatory agencies and health organizations are increasingly adopting mixture-based risk assessment approaches. corporateeurope.orgepa.gov The most common approach is based on the principle of dose additivity, which assumes that the combined effect of a mixture can be predicted by summing the doses of the individual components, weighted by their relative potencies. corporateeurope.orgepa.gov

The Hazard Index (HI) method, a form of dose addition, is often considered a suitable approach for a screening-level risk assessment of non-polymeric PFAS mixtures. nih.govresearchgate.net This method is deemed appropriate when there is evidence of common toxicological effects among the mixture components. corporateeurope.org

However, the application of dose-additivity methods is not without its challenges and uncertainties. For these methods to be robust, a clear understanding of the adverse outcome pathways and modes of action for the individual PFAS is crucial. nih.gov While many PFAS share common effects, their dose-response curves may not always be congruent, and their relative potencies can vary significantly across different endpoints. nih.govepa.govepa.gov Therefore, a single set of relative potency factors may not accurately predict all mixture effects. epa.govepa.gov

Despite these limitations, mammalian in vivo studies have largely supported the use of dose addition-based approaches for predicting the effects of PFAS mixtures, with observed effects generally aligning with predictions. epa.govepa.gov

Interspecies Extrapolation and Applicability of Animal Studies to Human Health

Animal studies, particularly those using rodents, are a cornerstone of toxicological research on PFOA. However, extrapolating these findings to predict human health risks requires careful consideration of the differences in toxicokinetics (how the body processes a chemical) and toxicodynamics (how a chemical affects the body) between species.

A significant difference between rodents and humans is the biological half-life of PFOA. In humans, the half-life of PFOA is estimated to be in the range of 2 to 4 years, whereas in mice and rats, it is much shorter, on the order of days. ny.gov This longer half-life in humans means that the chemical can accumulate to higher levels over time, even with low levels of exposure.

The U.S. Environmental Protection Agency (EPA) has acknowledged these differences and, in its risk assessments, has applied data-derived extrapolation factors to account for the toxicokinetic disparities between species. texas.gov For instance, a toxicokinetic interspecies extrapolation factor has been used to account for the slower clearance of PFOA in humans compared to laboratory animals. texas.gov

Despite these differences, there is evidence of concordance for many of the health effects observed in animal studies and those reported in human epidemiological studies. nih.gov For example, effects on the liver, immune system, and developmental outcomes have been observed in both animals and humans exposed to PFOA. nih.govepa.gov A systematic review integrating evidence from both human and animal studies concluded that developmental exposure to PFOA adversely affects human health, based on sufficient evidence of decreased fetal growth in both human and nonhuman mammalian species. nih.gov

However, some toxic effects observed in animals, such as liver tumors mediated by peroxisome proliferator-activated receptor alpha (PPARα) in rodents, may have less direct relevance to humans due to differences in the expression and activity of this receptor. Conversely, some cancers linked to PFOA exposure in humans, such as kidney and testicular cancer, have also been observed in animal studies. ny.gov

Ecological Effects and Bioaccumulation of 8h Perfluorooctanoic Acid

Ecotoxicological Assessments in Aquatic Ecosystems

8H-Perfluorooctanoic acid (PFOA), a highly persistent and bioaccumulative synthetic compound, has been detected in aquatic ecosystems globally. wikipedia.orgnih.gov Its chemical stability, a result of strong carbon-fluorine bonds, makes it resistant to natural degradation processes, leading to its classification as a persistent organic pollutant. wikipedia.orgmdpi.comnih.gov The presence of PFOA in surface waters, with concentrations ranging from nanograms to micrograms per liter, poses a considerable threat to aquatic life. oup.commdpi.com

Impacts on Microalgae Populations

Microalgae, as primary producers, are fundamental to the health of aquatic ecosystems, and studies show they are susceptible to PFOA. sdu.edu.cn The toxicity of PFOA to microalgae varies depending on the species, concentration, and environmental conditions. acs.org For instance, exposure to PFOA at concentrations of 10 to 40 mg/L significantly inhibited the growth of the freshwater microalga Chlamydomonas reinhardtii, while only slightly suppressing the growth of Scenedesmus obliquus. researchgate.netfrontiersin.org In another study, the 96-hour 50% maximal effective concentration (EC50) values for C. reinhardtii and S. obliquus were determined to be 51.9 mg/L and 44.0 mg/L, respectively. researchgate.net

Research on the marine alga Chlorella sp. showed that while low concentrations of PFOA (<40 mg/L) could stimulate cell division, higher doses inhibited growth. sdu.edu.cn Similarly, a study on Chlorella pyrenoidosa found that PFOA inhibited algal density and photosynthetic pigment content after a six-day exposure. fudan.edu.cn The growth of Microcystis aeruginosa was also inhibited by PFOA in a dose-dependent manner. acs.org The compound can damage algal cell membranes, disrupt photosynthesis, and cause metabolic disorders. sdu.edu.cn The toxic effects of PFOA on algae can also be influenced by nutrient availability, with adverse effects often exacerbated in nutrient-restricted conditions. acs.org

Table 1: Effects of this compound (PFOA) on Microalgae Species

| Species | Effect | Concentration | Duration | Citation |

|---|---|---|---|---|

| Chlamydomonas reinhardtii | Significant growth inhibition | 10 - 40 mg/L | 8 days | researchgate.netfrontiersin.org |

| Scenedesmus obliquus | Slight growth inhibition | 10 - 40 mg/L | 8 days | researchgate.netfrontiersin.org |

| Chlamydomonas reinhardtii | 96-h EC50 | 51.9 mg/L | 96 hours | researchgate.net |

| Scenedesmus obliquus | 96-h EC50 | 44.0 mg/L | 96 hours | researchgate.net |

| Chlorella sp. | Growth stimulation | <40 mg/L | Not specified | sdu.edu.cn |

| Chlorella sp. | Growth inhibition | >40 mg/L | Not specified | sdu.edu.cn |

| Chlorella pyrenoidosa | Inhibition of cell density | 100 ng/L | 12 days | fudan.edu.cn |

| Microcystis aeruginosa | Growth inhibition | Dose-dependent | Not specified | acs.org |

Effects on Invertebrate Species (e.g., Mussels, Bivalves)

Invertebrates, such as mussels and other bivalves, are crucial for monitoring environmental pollution and play a vital role in aquatic food webs. mdpi.com Studies on the mussel Mytilus galloprovincialis exposed to PFOA concentrations of 1, 10, and 100 µg·L⁻¹ for 28 days revealed significant stress responses, particularly at higher concentrations. mdpi.com Similarly, exposure of the green mussel Perna viridis to PFOA led to reduced hemocyte cell viability and suppressed immune functions like phagocytosis. fosan.org A significant reduction in immune response was observed at concentrations of 100 µg/L. fosan.orgmdpi.com

In the freshwater mussel Lampsilis siliquoidea, PFOA exposure was found to be toxic, with glochidia (the larval stage) being more sensitive than juveniles. oup.com For the water flea Daphnia carinata, the 48-hour lethal concentration 50 (LC50) value for PFOA was 78.2 mg·L⁻¹. mdpi.com These findings underscore the potential for PFOA to negatively impact invertebrate populations, affecting their survival, immune competence, and reproductive success. mdpi.comoup.comfosan.org

Table 2: Ecotoxicological Effects of this compound (PFOA) on Invertebrate Species

| Species | Effect | Concentration | Duration | Citation |

|---|---|---|---|---|

| Mytilus galloprovincialis | Stress responses | 1, 10, 100 µg/L | 28 days | mdpi.comresearchgate.net |

| Perna viridis | Reduced hemocyte viability | 100 µg/L | 7 days | fosan.orgmdpi.com |

| Perna viridis | Inhibition of phagocytosis | >10 µg/L | Not specified | fosan.org |

| Daphnia carinata | 48-h LC50 | 78.2 mg/L | 48 hours | mdpi.com |

| Lampsilis siliquoidea | Glochidia more sensitive than juveniles | Not specified | Not specified | oup.com |

Toxicity in Fish Species